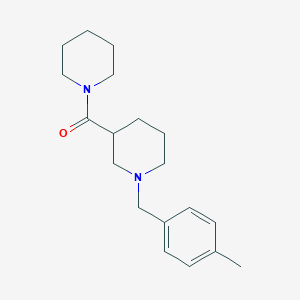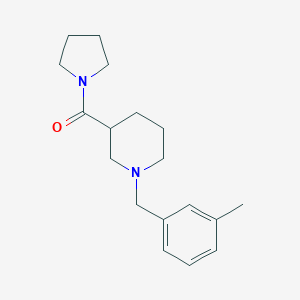![molecular formula C17H26BrN3 B247370 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2001 by researchers at GlaxoSmithKline as a potential treatment for drug addiction and other psychiatric disorders. Since then, BRL-15572 has been the subject of numerous scientific studies, which have shed light on its synthesis, mechanism of action, and potential applications.
Mecanismo De Acción
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine works by selectively blocking the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward and motivation, and is thought to play a role in addiction. By blocking the D3 receptor, 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine reduces the rewarding effects of drugs of abuse, which may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has a number of biochemical and physiological effects. It selectively blocks the dopamine D3 receptor, but does not affect other dopamine receptors. It has also been shown to have minimal effects on other neurotransmitter systems, such as serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other receptors or neurotransmitter systems. However, one limitation is that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine. One area of interest is its potential use as a treatment for drug addiction. Further studies are needed to determine its effectiveness in humans, as well as its potential side effects.
Another area of interest is the role of the dopamine D3 receptor in psychiatric disorders. Studies have shown that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine can selectively block this receptor, which may have implications for the treatment of disorders such as schizophrenia and bipolar disorder. Further research is needed to determine the potential benefits and risks of this approach.
In conclusion, 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine is a selective antagonist of the dopamine D3 receptor that has been the subject of numerous scientific studies. Its synthesis, mechanism of action, and potential applications have been explored in detail. While there are still many unanswered questions about its effectiveness and safety, 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine holds promise as a potential treatment for drug addiction and other psychiatric disorders.
Métodos De Síntesis
The synthesis of 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine involves several steps, starting with the reaction of 4-bromobenzyl chloride with piperidine to form 1-(4-bromobenzyl)piperidine. This intermediate is then reacted with 4-methylpiperazine to form 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine. The synthesis of 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has been optimized over the years, resulting in higher yields and greater purity.
Aplicaciones Científicas De Investigación
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications. One area of research has focused on its use as a treatment for drug addiction, particularly cocaine and methamphetamine addiction. Studies have shown that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine can reduce drug-seeking behavior in animal models, suggesting that it may be effective in humans as well.
Another area of research has focused on the role of the dopamine D3 receptor in psychiatric disorders such as schizophrenia and bipolar disorder. 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has been shown to selectively block the D3 receptor, which may have implications for the treatment of these disorders.
Propiedades
Nombre del producto |
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine |
|---|---|
Fórmula molecular |
C17H26BrN3 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
1-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C17H26BrN3/c1-19-10-12-21(13-11-19)17-6-8-20(9-7-17)14-15-2-4-16(18)5-3-15/h2-5,17H,6-14H2,1H3 |
Clave InChI |
WRCCHPNXJISSST-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
SMILES canónico |
CN1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)



![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)


![1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247308.png)
![1-{[1-(2-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247309.png)
![1-Piperidinyl-[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B247310.png)